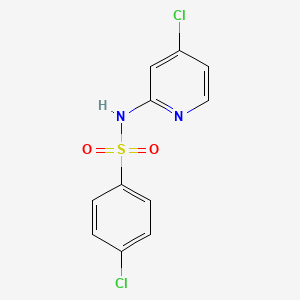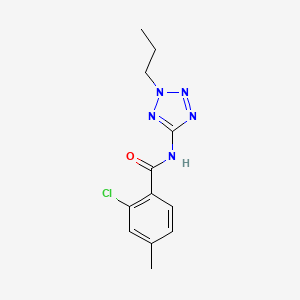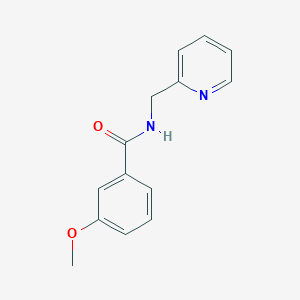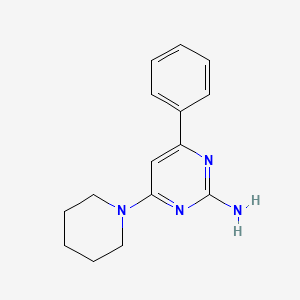
4-chloro-N-(4-chloro-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-chloro-2-pyridinyl)benzenesulfonamide, commonly referred to as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB is a sulfonamide-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of CPB is not fully understood, but research suggests that it acts by inhibiting various enzymes and signaling pathways. In cancer cells, CPB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CPB has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. In autoimmune disorders, CPB has been shown to inhibit the activity of B cells, which are responsible for the production of autoantibodies.
Biochemical and Physiological Effects
CPB has been shown to have various biochemical and physiological effects. In cancer cells, CPB has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In inflammation, CPB has been shown to inhibit the production of pro-inflammatory cytokines and reduce tissue damage. In autoimmune disorders, CPB has been shown to inhibit the production of autoantibodies and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPB has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, CPB also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, CPB has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
For research on CPB include the development of novel derivatives, the identification of new targets, and the combination with other drugs for more effective treatments.
Métodos De Síntesis
CPB can be synthesized using various methods, including the reaction of 4-chloro-2-nitropyridine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reduced using a suitable reducing agent to yield CPB. Other methods of synthesis include the reaction of 4-chloro-2-nitropyridine with 4-chlorobenzenesulfonamide in the presence of a base, and the reaction of 4-chloro-2-nitropyridine with 4-chlorobenzenesulfonamide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
CPB has been extensively studied for its potential applications in various fields. In cancer research, CPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CPB has also been studied for its anti-inflammatory properties, with research indicating that it can inhibit the production of pro-inflammatory cytokines. In autoimmune disorders, CPB has been shown to inhibit the production of autoantibodies, thereby reducing inflammation and tissue damage.
Propiedades
IUPAC Name |
4-chloro-N-(4-chloropyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-1-3-10(4-2-8)18(16,17)15-11-7-9(13)5-6-14-11/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBTZMAYDAQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)

![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)
![ethyl 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5786791.png)
![{5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5786810.png)

![4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5786825.png)